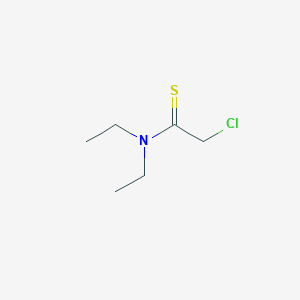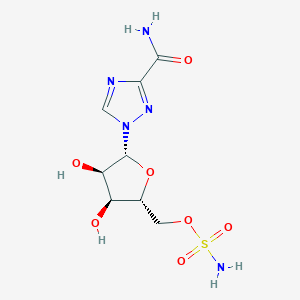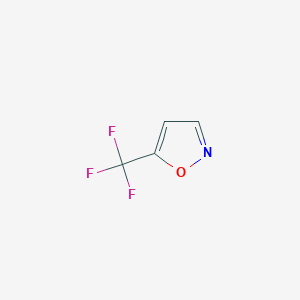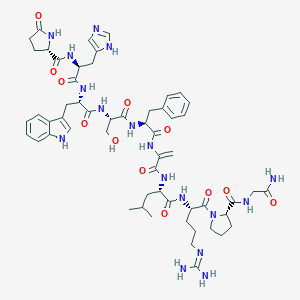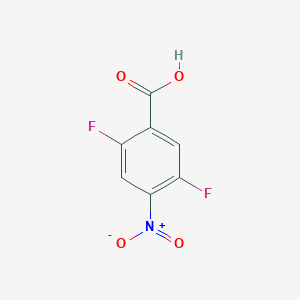
2-(三氟甲氧基)苄基氯
描述
2-(Trifluoromethoxy)benzyl chloride is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF₃) attached to a benzyl chloride moiety
科学研究应用
2-(Trifluoromethoxy)benzyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethoxy groups.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
作用机制
Target of Action
2-(Trifluoromethoxy)benzyl chloride, also known as 1-(chloromethyl)-2-(trifluoromethoxy)benzene, is primarily used in the field of organic synthesis . It is often used as a reagent in Suzuki–Miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In Suzuki–Miyaura coupling reactions, 2-(Trifluoromethoxy)benzyl chloride interacts with organoboron reagents . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of carbon-carbon bonds during suzuki–miyaura coupling reactions . These reactions are fundamental to the synthesis of various organic compounds, including pharmaceuticals and polymers .
Result of Action
The primary result of the action of 2-(Trifluoromethoxy)benzyl chloride is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to advancements in fields such as medicinal chemistry and materials science .
Action Environment
The efficacy and stability of 2-(Trifluoromethoxy)benzyl chloride can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored at ambient temperature in a dry environment . Additionally, the compound’s reactivity in Suzuki–Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature of the reaction .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethoxy)benzyl chloride typically involves the introduction of the trifluoromethoxy group onto a benzyl chloride framework. One common method includes the reaction of 2-hydroxybenzyl chloride with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)benzyl chloride may involve more scalable and efficient methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(Trifluoromethoxy)benzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction Reactions: Reduction of the benzyl chloride moiety can yield benzyl alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 2-(Trifluoromethoxy)benzyl amine, 2-(Trifluoromethoxy)benzyl thiol, and 2-(Trifluoromethoxy)benzyl ether can be formed.
Oxidation Products: 2-(Trifluoromethoxy)benzaldehyde is a common oxidation product.
Reduction Products: 2-(Trifluoromethoxy)benzyl alcohol is a typical reduction product.
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)benzyl chloride: Similar in structure but with a trifluoromethyl group (-CF₃) instead of a trifluoromethoxy group.
2-(Trifluoromethoxy)benzoyl chloride: Contains a benzoyl chloride moiety instead of a benzyl chloride moiety.
Uniqueness
2-(Trifluoromethoxy)benzyl chloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities and material properties .
属性
IUPAC Name |
1-(chloromethyl)-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXDTWNEZOBSBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405296 | |
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116827-40-8 | |
| Record name | 2-(Trifluoromethoxy)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116827-40-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




